REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10](=O)[C:11]([C:13]1[C:21]2[C:16](=[CH:17][CH:18]=[C:19]([F:22])[CH:20]=2)[NH:15][CH:14]=1)=O)C>C1COCC1>[F:22][C:19]1[CH:20]=[C:21]2[C:16](=[CH:17][CH:18]=1)[NH:15][CH:14]=[C:13]2[CH2:11][CH2:10][OH:9] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)C1=CNC2=CC=C(C=C12)F)=O
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under Ar for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
CUSTOM
|
Details
|
according to the method of Fieser (Fieser and Fieser, "Reagents for Organic Synthesis", Vol. 1, pg. 584)
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with THF
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(=CNC2=CC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |